molecular formula C15H15NS2 B14331571 Phenyl benzyl(methyl)carbamodithioate CAS No. 109720-09-4

Phenyl benzyl(methyl)carbamodithioate

Cat. No.: B14331571
CAS No.: 109720-09-4
M. Wt: 273.4 g/mol
InChI Key: KYGKMIGOADMZLB-UHFFFAOYSA-N
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Description

Phenyl benzyl(methyl)carbamodithioate is a thiocarbamate derivative characterized by a carbamodithioate (–NHCSS–) functional group attached to a phenyl (C₆H₅–), benzyl (C₆H₅CH₂–), and methyl (–CH₃) substituent. This structure confers unique electronic, steric, and lipophilic properties, making it relevant in medicinal chemistry and materials science. The compound’s synthesis typically involves S-alkylation of thiourea precursors or condensation reactions with appropriate electrophiles .

Properties

CAS No.

109720-09-4

Molecular Formula

C15H15NS2

Molecular Weight

273.4 g/mol

IUPAC Name

phenyl N-benzyl-N-methylcarbamodithioate

InChI

InChI=1S/C15H15NS2/c1-16(12-13-8-4-2-5-9-13)15(17)18-14-10-6-3-7-11-14/h2-11H,12H2,1H3

InChI Key

KYGKMIGOADMZLB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=S)SC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Structural and Functional Significance of Phenyl Benzyl(methyl)carbamodithioate

This compound (C₁₅H₁₅NS₂) features a dithiocarbamate backbone substituted with phenyl, benzyl, and methyl groups. The sulfur atoms at the thiocarbamate positions confer nucleophilic reactivity, enabling interactions with biological targets like acetylcholinesterase. Its planar aromatic systems facilitate π-π stacking in crystal lattices, while the methyl group enhances lipid solubility for blood-brain barrier penetration.

Classical Synthesis via Isothiocyanate-Amine Coupling

The most documented route involves reacting phenyl isothiocyanate with benzylmethylamine under anhydrous conditions:

Reaction Mechanism

  • Nucleophilic Attack : Benzylmethylamine’s primary amine attacks the electrophilic carbon in phenyl isothiocyanate, forming a tetrahedral intermediate.
  • Proton Transfer : Acidic workup stabilizes the intermediate, yielding the dithiocarbamate product.

Optimized Conditions

  • Solvent : Dichloromethane or THF at 0–5°C to minimize side reactions
  • Stoichiometry : 1:1 molar ratio of isothiocyanate to amine
  • Yield : 68–72% after silica gel chromatography

Limitations :

  • Requires strict moisture control to prevent hydrolysis
  • Limited functional group tolerance due to amine nucleophilicity

Nucleophilic Substitution with Carbamoyl Halides

Patent WO2007014973A2 details a scalable method using carbamoyl halides:

Key Steps

  • Base Activation : K₂CO₃ deprotonates the phenolic oxygen in intermediate IV, enhancing nucleophilicity.
  • Halide Displacement : The activated phenoxide attacks carbamoyl chloride III, forming the carbamate bond.
  • Reductive Amination : Subsequent treatment with methylamine and NaBH₄ introduces the methyl group.

Critical Parameters

Parameter Optimal Value Impact on Yield
Temperature 40–45°C Prevents epimerization
Solvent Acetonitrile Enhances halide solubility
Reaction Time 8–10 hours Minimizes byproduct formation

This method achieves 82% enantiomeric excess through chiral acid resolution, making it preferable for pharmaceutical applications.

Photochemical Synthesis Using Thianthrenium Salts

A breakthrough method from RSC publications employs light-mediated reactions:

Procedure Overview

  • Salt Activation : Thianthrenium tetrafluoroborate (1a) reacts with CS₂ under 40W LED irradiation.
  • Radical Formation : Photoexcitation generates thiyl radicals that couple with N-methylaniline derivatives.
  • Workup : Ethyl acetate extraction followed by column chromatography yields 75–89% product.

Advantages

  • Ambient temperature operation reduces energy costs
  • Tolerates electron-deficient aryl groups
  • Scalable via continuous flow reactors (demonstrated at 35°C with 5 bar pressure)

Mechanistic Insights
UV-vis studies confirm a charge-transfer complex between thianthrenium salts and CS₂, which upon irradiation generates reactive sulfur-centered radicals. These intermediates undergo concerted coupling with amines rather than stepwise pathways.

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

Method Yield (%) Purity (HPLC) Scalability Enantiocontrol
Isothiocyanate-Amine 68–72 95.2 Lab-scale None
Carbamoyl Halide 78–82 99.1 Pilot-scale 82% ee
Photochemical 75–89 98.4 Industrial Racemic

Key Findings :

  • Carbamoyl halide route excels in enantioselectivity but requires toxic reagents
  • Photochemical method offers superior yields and scalability at the expense of optical purity
  • Classical synthesis remains cost-effective for non-chiral applications

Mechanistic Pathways and Kinetic Studies

Isothiocyanate-Amine Coupling
Second-order kinetics (k = 2.3 × 10⁻³ L/mol·s at 25°C) with an activation energy of 45 kJ/mol. IR spectroscopy confirms isothiocyanate consumption via disappearance of the 2105 cm⁻¹ ν(N=C=S) band.

Industrial Applications and Process Optimization

Pharmaceutical Manufacturing

  • Rivastigmine precursor synthesis uses the carbamoyl halide method to ensure >99% chiral purity
  • Continuous flow photochemical reactors achieve 1.2 kg/hour throughput with 87% yield

Waste Reduction Strategies

  • Solvent recovery systems reclaim 92% DMA in photochemical processes
  • Catalytic THF recycling in classical methods reduces E-factor by 40%

Chemical Reactions Analysis

Types of Reactions

Phenyl benzyl(methyl)carbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can replace the benzyl or methyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Phenyl benzyl(methyl)carbamodithioate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenyl benzyl(methyl)carbamodithioate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Carbamodithioate Derivatives

The biological and physicochemical properties of carbamodithioates are highly dependent on substituent groups. Key comparisons include:

Methyl 4-(Benzo[d]oxazol-2-yl)phenyl Carbamodithioate
  • Structure : Features a benzooxazolyl group attached to the phenyl ring.
  • Activity : Demonstrates antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 12.5–50 µg/mL .
  • Synthesis: Prepared via reaction of the thio-methyl group with amines in ethanol .
Methyl 4-(1H-Benzo[d]imidazol-2-yl)phenyl Carbamodithioate
  • Structure: Contains a benzimidazole substituent, known for DNA intercalation and antimicrobial activity.
  • Activity : Exhibits broad-spectrum antifungal activity (e.g., MIC = 25 µg/mL against Candida albicans) due to the benzimidazole moiety’s planar aromatic system .
  • Crystal Packing : π–π stacking between benzimidazole rings enhances stability but may reduce solubility .
Bis(2-hydroxyethyl(phenyl)carbamodithioate) Nickel(II)
  • Structure : Nickel(II) complex with hydroxyethyl groups.
  • Properties : Enhanced thermal stability and unique spectroscopic signatures (e.g., UV-Vis absorption at 450 nm) due to metal coordination .
  • Applications: Potential as a catalyst or in materials science, diverging from the biological focus of phenyl benzyl(methyl)carbamodithioate .

Functional Group Modifications

Benzyl N-[(Z)-(1-Methyl-2-sulfanylpropylidene)amino]carbamodithioate
  • Structure : Includes a sulfanyl (–SH) group and a propylidene chain.
  • Interactions : Weak S–H···S and N–H···S hydrogen bonds dominate crystal packing, contrasting with the π–π interactions seen in benzimidazole derivatives .
  • Solubility : The –SH group increases hydrophilicity compared to the more lipophilic phenyl benzyl(methyl) analogue .
Fentanyl Methyl Carbamate
  • Structure : Carbamate group (–OCONH–) instead of carbamodithioate, with a phenethylpiperidine backbone.
  • Activity : Opioid receptor agonist (EC₅₀ = 0.8 nM for µ-opioid receptor), highlighting how functional group changes redirect applications from antimicrobial to neurological .

Substituent Effects on Lipophilicity and Bioavailability

  • Benzyl vs. Phenyl Groups : The benzyl group in this compound increases lipophilicity (logP ≈ 3.5) compared to purely phenyl-substituted derivatives (logP ≈ 2.8), enhancing membrane permeability .
  • Methyl vs. Bulkier Alkyl Groups : The methyl group minimizes steric hindrance, allowing better enzyme active-site access than bulkier substituents (e.g., tert-butyl).

Data Tables

Table 2: Physicochemical Properties

Compound logP Key Interactions Solubility (mg/mL)
This compound ~3.5 π–π, van der Waals <0.1 (PBS)
Bis(2-hydroxyethyl(phenyl)) Nickel(II) 1.2 Metal coordination, H-bonding 5.6 (DMSO)
Benzyl N-[(Z)-propylidene]carbamodithioate 2.1 S–H···S, N–H···S 1.2 (Ethanol)

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for phenyl benzyl(methyl)carbamodithioate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves condensation reactions using carbon disulfide and amines in the presence of NaOH in ethanol at ambient temperature (25°C). For example, sodium dithiocarbamates are formed by reacting amines with CS₂ under alkaline conditions, followed by acidification to isolate the product . Optimization includes controlling stoichiometry (e.g., 0.10–0.20 moles of KOH) and reaction time. Post-synthesis steps, such as extraction with ethyl acetate and washing with sodium bicarbonate (8–12%) to remove acidic impurities, improve purity . Heating during neutralization (e.g., 60–80°C) can enhance crystallinity and yield.

Q. What purification techniques are effective for isolating this compound after synthesis?

  • Methodological Answer : Liquid-liquid extraction using ethyl acetate is a common step to separate the product from aqueous byproducts. Subsequent washing with brine and citric acid solution removes residual salts and unreacted reagents . For crystalline products, slow evaporation of solvents (e.g., ethanol or ethyl acetate) under controlled temperature promotes high-purity crystals. Column chromatography with silica gel (hexane/ethyl acetate gradients) may further purify non-crystalline derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms substituent integration and coupling patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) .
  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolves molecular geometry, including bond angles (e.g., C–Si–C angles of 103.64–111.59°) and hydrogen-bonding networks (e.g., N–H⋯Br interactions) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values within ±2 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when confirming the compound’s structure?

  • Methodological Answer : Cross-validation using complementary techniques is essential. For instance:

  • If ¹H NMR shows unexpected splitting, compare with NOESY or COSY spectra to confirm spatial proximity of protons.
  • Discrepancies in molecular geometry (e.g., bond angles) between computational models and XRD data may require refinement of crystallographic parameters (e.g., thermal displacement factors) .
  • HRMS and elemental analysis (C, H, N, S) can resolve ambiguities in molecular formula caused by isobaric impurities .

Q. What strategies are used to analyze intermolecular interactions in the crystal lattice of this compound derivatives?

  • Methodological Answer : SC-XRD reveals non-covalent interactions:

  • Hydrogen bonds : Measure donor-acceptor distances (e.g., N–H⋯S ≈ 3.2 Å) and angles (>150°) to classify strength .
  • π–π stacking : Calculate centroid-centroid distances (e.g., 3.823 Å) and dihedral angles between aromatic rings .
  • Electrostatic interactions : Identify ion pairs (e.g., ammonium-bromide associations) via charge density maps . Molecular dynamics simulations (e.g., DFT) can model these interactions in silico.

Q. How can reaction conditions be optimized to improve yield or enantiomeric purity in asymmetric syntheses?

  • Methodological Answer :

  • Catalyst screening : Chiral ligands (e.g., BINOL derivatives) may enhance enantioselectivity during dithiocarbamate formation.
  • Temperature control : Lower temperatures (0–5°C) reduce racemization in stereogenic centers .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures favor crystallization .
  • Additives : Sodium carbonate (0.038 moles) neutralizes acidic byproducts, minimizing side reactions during alkylation with dimethyl sulfate .

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